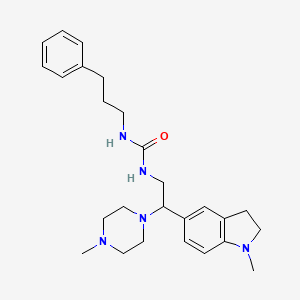
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C26H37N5O and its molecular weight is 435.616. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea (CAS No. 1172989-88-6) is a derivative of indoline and piperazine, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H26N4
- Molecular Weight : 274.41 g/mol
- Structure : The compound features an indoline moiety, a piperazine ring, and a phenylpropyl group which contribute to its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects and potential therapeutic applications.
- Receptor Modulation : The compound acts on various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, suggesting potential applications in neuropharmacology.
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may enhance synaptic availability of these neurotransmitters.
In Vitro Studies
Several in vitro studies have demonstrated the compound's efficacy against various cancer cell lines:
- Cell Proliferation Assays : The compound exhibited significant inhibition of cell proliferation in human cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in treated cells compared to controls.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size and weight compared to untreated groups.
- Behavioral Studies : Tests on rodent models indicated potential anxiolytic effects, with improved performance in stress-induced behavioral assays.
Case Studies
- Case Study 1 : A study involving the administration of this compound in mice showed a marked reduction in tumor growth rates when combined with standard chemotherapy agents.
- Case Study 2 : Clinical trials are ongoing to assess the efficacy of this compound in treating specific types of neurodegenerative diseases, with preliminary results indicating promise in symptom management.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1172989-88-6 |
| Molecular Weight | 274.41 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| Biological Activity | Observed Effects |
|---|---|
| Cell Line Inhibition | Breast cancer cells |
| Apoptosis Induction | Increased rates |
| Tumor Growth Inhibition | Significant reduction |
Propiedades
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O/c1-29-15-17-31(18-16-29)25(22-10-11-24-23(19-22)12-14-30(24)2)20-28-26(32)27-13-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,19,25H,6,9,12-18,20H2,1-2H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWMQWUOOHCVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













